2-(2-(4-Amino-1H-pyrazol-1-YL)ethoxy)ethan-1-OL
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Overview
Description
2-(2-(4-Amino-1H-pyrazol-1-yl)ethoxy)ethan-1-ol is a heterocyclic compound that features a pyrazole ring Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
The synthesis of 2-(2-(4-Amino-1H-pyrazol-1-yl)ethoxy)ethan-1-ol typically involves the reaction of 4-amino-1H-pyrazole with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
2-(2-(4-Amino-1H-pyrazol-1-yl)ethoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-(2-(4-Amino-1H-pyrazol-1-yl)ethoxy)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 2-(2-(4-Amino-1H-pyrazol-1-yl)ethoxy)ethan-1-ol involves its interaction with specific molecular targets. The amino group in the pyrazole ring can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the compound can interact with enzymes and receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 2-(2-(4-Amino-1H-pyrazol-1-yl)ethoxy)ethan-1-ol include:
2-(4-Amino-1H-pyrazol-1-yl)ethanol: This compound lacks the ethoxy group but shares the pyrazole ring structure.
4,5-Diamino-1-(2-hydroxyethyl)pyrazole: This compound has additional amino groups, which may confer different biological activities.
2-(5-Amino-1H-pyrazol-1-yl)ethanol: Similar in structure but with the amino group at a different position on the pyrazole ring.
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical and biological properties.
Properties
Molecular Formula |
C7H13N3O2 |
---|---|
Molecular Weight |
171.20 g/mol |
IUPAC Name |
2-[2-(4-aminopyrazol-1-yl)ethoxy]ethanol |
InChI |
InChI=1S/C7H13N3O2/c8-7-5-9-10(6-7)1-3-12-4-2-11/h5-6,11H,1-4,8H2 |
InChI Key |
OMSVESVDQUXUQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CCOCCO)N |
Origin of Product |
United States |
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